molecular formula C23H16Cl2N2O3 B295537 4-{2-[(2,6-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{2-[(2,6-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No.: B295537
M. Wt: 439.3 g/mol
InChI Key: KBYUXRODIFNNHP-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(2,6-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DCFH-DA and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

DCFH-DA is a non-fluorescent compound that is converted to a fluorescent product when it reacts with ROS. The mechanism of action of this compound involves the oxidation of DCFH-DA by ROS, which results in the formation of the fluorescent product, 2',7'-dichlorofluorescein (DCF). This reaction is widely used to measure ROS levels in cells and tissues.
Biochemical and Physiological Effects:
DCFH-DA has been shown to have both biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and to protect cells against oxidative stress-induced damage. This compound has also been shown to modulate the activity of various enzymes and to regulate the expression of genes involved in oxidative stress response.

Advantages and Limitations for Lab Experiments

DCFH-DA has several advantages as a fluorescent probe for measuring ROS levels in cells and tissues. It is a non-toxic and non-invasive compound that can be easily incorporated into various experimental protocols. However, there are also some limitations associated with its use. DCFH-DA is sensitive to light and temperature, and its stability can be affected by the presence of other compounds in the experimental system.

Future Directions

There are several future directions for the research on DCFH-DA. One of the most promising areas of research is the development of new fluorescent probes that can be used to measure ROS levels in cells and tissues with greater specificity and sensitivity. Another area of research is the investigation of the potential therapeutic applications of DCFH-DA in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
In conclusion, 4-{2-[(2,6-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions. The research on DCFH-DA has the potential to lead to the development of new diagnostic and therapeutic tools for various diseases.

Synthesis Methods

The synthesis of 4-{2-[(2,6-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves the reaction of 2,6-dichlorobenzyl alcohol with salicylaldehyde in the presence of a base, followed by the reaction of the resulting product with 1-phenyl-3,5-pyrazolidinedione. This method has been optimized to produce high yields of the compound.

Scientific Research Applications

DCFH-DA has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe to measure reactive oxygen species (ROS) levels in cells and tissues. This compound has also been used to study the oxidative stress response in cells and to investigate the mechanism of action of antioxidant compounds.

Properties

Molecular Formula

C23H16Cl2N2O3

Molecular Weight

439.3 g/mol

IUPAC Name

(4E)-4-[[2-[(2,6-dichlorophenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C23H16Cl2N2O3/c24-19-10-6-11-20(25)18(19)14-30-21-12-5-4-7-15(21)13-17-22(28)26-27(23(17)29)16-8-2-1-3-9-16/h1-13H,14H2,(H,26,28)/b17-13+

InChI Key

KBYUXRODIFNNHP-GHRIWEEISA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCC4=C(C=CC=C4Cl)Cl)/C(=O)N2

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=C(C=CC=C4Cl)Cl)C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=C(C=CC=C4Cl)Cl)C(=O)N2

Origin of Product

United States

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